molecular formula C21H14FN3OS2 B3995214 4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

Cat. No.: B3995214
M. Wt: 407.5 g/mol
InChI Key: OZHDMHBSBVAYJD-UHFFFAOYSA-N
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Description

4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a fluorine atom and a naphthalene ring in the structure of this compound potentially enhances its biological activity and stability.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, while the naphthalene ring can facilitate interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide is unique due to the combination of its structural features, which include a thiazole ring, a fluorobenzamide moiety, and a naphthalene ring. This combination potentially enhances its biological activity and stability compared to other similar compounds .

Properties

IUPAC Name

4-fluoro-N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3OS2/c22-17-9-7-14(8-10-17)19(26)24-20(27)25-21-23-18(12-28-21)16-6-5-13-3-1-2-4-15(13)11-16/h1-12H,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHDMHBSBVAYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=S)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
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4-fluoro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide

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